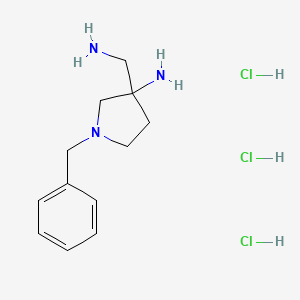

3-(Aminomethyl)-1-benzylpyrrolidin-3-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

The synthesis of amines often involves the use of a catalyst. For example, δ-amino acid derivatives can be treated with a catalytic amount of Sc (OTf)3, leading to the 1,3-migration of the aminomethyl group .

Molecular Structure Analysis

The molecular structure of amines is determined by the number of alkyl (or aryl) groups on the nitrogen atom . For example, a primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For instance, a Lewis acid-catalyzed 1,3-aminomethyl migration reaction can occur when δ-amino acid derivatives are treated with a catalytic amount of Sc (OTf)3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines can be influenced by factors such as their molecular structure and the presence of functional groups . For example, amines can have varying degrees of solubility in water and other solvents .

Scientific Research Applications

1. Antibacterial Applications

The compound 3-(Aminomethyl)-1-benzylpyrrolidin-3-amine trihydrochloride has been explored in the context of antibacterial agents. Egawa et al. (1984) synthesized analogs with similar structures and investigated their in vitro and in vivo antibacterial activities. Some of these compounds showed promising results, outperforming known antibacterials like enoxacin, highlighting potential applications in combating bacterial infections (Egawa et al., 1984).

2. Antioxidant Activity

Aminomethylation of compounds related to this compound has been linked to antioxidant properties. Hakobyan et al. (2020) synthesized N-aminomethyl derivatives of ethosuximide and pufemide and found these compounds exhibited significant antioxidant activity. This suggests potential applications in oxidative stress-related conditions (Hakobyan et al., 2020).

3. Application in Chemistry and Materials Science

This chemical has also found applications in materials science. Tang et al. (2013) studied novel benzimidazole derivatives, including similar compounds, as corrosion inhibitors for mild steel in acidic media. These studies show the potential of using such compounds in protecting metals against corrosion, a crucial aspect in materials engineering and maintenance (Tang et al., 2013).

4. Pharmaceutical Research

In pharmaceutical research, compounds similar to this compound have been explored for various applications. For instance, Wu Yang et al. (2005) conducted a study on 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists, illustrating the potential of such compounds in developing new medications (Wu Yang et al., 2005).

5. Role in Analytical Chemistry

The compound's derivatives have been used in analytical chemistry as well. Bhushan and Lal (2013) utilized chiral amines, closely related to this compound, as auxiliaries in the development of new chiral derivatizing agents for high-performance liquid chromatographic enantioseparation. This underscores its significance in enhancing the precision and efficiency of chromatographic techniques (Bhushan & Lal, 2013).

Safety and Hazards

Properties

IUPAC Name |

3-(aminomethyl)-1-benzylpyrrolidin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.3ClH/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11;;;/h1-5H,6-10,13-14H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCIXKWZRZNTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)N)CC2=CC=CC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2533551.png)

![Tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate;hydrochloride](/img/structure/B2533555.png)

![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)

![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)

![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(dimethylamino)benzamide](/img/structure/B2533573.png)